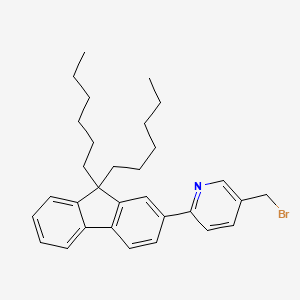![molecular formula C14H16BrNO3 B15173929 (2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one CAS No. 921611-90-7](/img/structure/B15173929.png)
(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with a nitroethyl group and a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by bromination and cyclization. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
化学反応の分析
Types of Reactions
(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can produce a wide range of functionalized cyclohexanone derivatives.
科学的研究の応用
(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which (2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (2S)-2-[1-(3-Chlorophenyl)-2-nitroethyl]cyclohexan-1-one
- (2S)-2-[1-(3-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one
- (2S)-2-[1-(3-Methylphenyl)-2-nitroethyl]cyclohexan-1-one
Uniqueness
(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and biological activity, making it a valuable subject of study.
特性
CAS番号 |
921611-90-7 |
|---|---|
分子式 |
C14H16BrNO3 |
分子量 |
326.19 g/mol |
IUPAC名 |
(2S)-2-[(1R)-1-(3-bromophenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H16BrNO3/c15-11-5-3-4-10(8-11)13(9-16(18)19)12-6-1-2-7-14(12)17/h3-5,8,12-13H,1-2,6-7,9H2/t12-,13-/m0/s1 |
InChIキー |
IUSVTFXTEAMOSM-STQMWFEESA-N |
異性体SMILES |
C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC(=CC=C2)Br |
正規SMILES |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
![[4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B15173853.png)

![2-Oxo-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B15173863.png)



![(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B15173882.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15173898.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B15173909.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15173916.png)

![2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B15173924.png)
